molecular formula C8H10O B1204528 3-Methylene-2-norbornanone CAS No. 5597-27-3

3-Methylene-2-norbornanone

Cat. No. B1204528
CAS RN: 5597-27-3
M. Wt: 122.16 g/mol
InChI Key: FNOOZJAPZFHNCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-Methylene-2-norbornanone and its analogs has been explored through different synthetic pathways. For instance, the syntheses of 4,4,6-trimethyl-5-methylene-2-norbornanone and related compounds have been achieved, highlighting the flexibility in the functionalization of the norbornanone core (Werstiuk & Taillefer, 1978).

Molecular Structure Analysis

The molecular structure of 3-Methylene-2-norbornanone plays a crucial role in its reactivity and interactions. The carbon-13 chemical shifts in norbornyl derivatives, including methylnorbornanes and methyl-2-norbornanones, have been studied to understand the impact of structural features on its chemical behavior (Roberts et al., 1970).

Chemical Reactions and Properties

3-Methylene-2-norbornanone undergoes various chemical reactions, including those involving singlet oxygen, leading to allylically rearranged hydroperoxides. Such reactions are pivotal in understanding the compound's reactivity towards oxygen species (Jefford & Boschung, 1974). Additionally, its anti-proliferative properties presumably through p53-mediated apoptosis highlight its potential in medicinal applications (Reddy et al., 2004).

Scientific Research Applications

  • Synthesis of 3-(2-(4-methoxyphenyl)-2-oxoethyl)bicyclo[2.2.1]heptan-2-one

    • Application Summary : 3-Methylene-2-norbornanone is used as a reactant in the synthesis of 3-(2-(4-methoxyphenyl)-2-oxoethyl)bicyclo[2.2.1]heptan-2-one .
    • Method of Application : This compound is synthesized by reacting 3-Methylene-2-norbornanone with 4-anisaldehyde in the presence of tetrabutylammonium decatungstate (TBADT) photocatalyst .
  • Synthesis of 2-Aryl-3-methylene-endo-norbornanols

    • Application Summary : 3-Methylene-2-norbornanone can be used as a reactant to prepare 2-Aryl-3-methylene-endo-norbornanols .
    • Method of Application : This compound is synthesized by treating 3-Methylene-2-norbornanone with corresponding aryl lithium reagents .

Safety And Hazards

3-Methylene-2-norbornanone is classified as a flammable liquid and vapor (H226) . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and using explosion-proof electrical/ventilating/lighting/equipment . In case of fire, dry sand, dry chemical or alcohol-resistant foam should be used to extinguish .

properties

IUPAC Name

3-methylidenebicyclo[2.2.1]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c1-5-6-2-3-7(4-6)8(5)9/h6-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOOZJAPZFHNCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C2CCC(C2)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50971372
Record name 3-Methylidenebicyclo[2.2.1]heptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylene-2-norbornanone

CAS RN

5597-27-3
Record name Methylenenorcamphor
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5597-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylenenorbornan-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005597273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylene-2-norbornanone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91505
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methylidenebicyclo[2.2.1]heptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylenenorbornan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.555
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylene-2-norbornanone
Reactant of Route 2
Reactant of Route 2
3-Methylene-2-norbornanone
Reactant of Route 3
Reactant of Route 3
3-Methylene-2-norbornanone
Reactant of Route 4
Reactant of Route 4
3-Methylene-2-norbornanone
Reactant of Route 5
Reactant of Route 5
3-Methylene-2-norbornanone
Reactant of Route 6
3-Methylene-2-norbornanone

Citations

For This Compound
106
Citations
NL Reddy, J Hill, L Ye, PB Fernandes… - Bioorganic & medicinal …, 2004 - Elsevier
… One of the molecules, 3-methylene-2-norbornanone (3) showed potent activity and … investigate further the structure–activity studies based on 3-methylene-2-norbornanone (3). …
Number of citations: 20 www.sciencedirect.com
HC Brown, M Periasamy, PT Perumal… - Journal of the American …, 1984 - ACS Publications
… These precursors were prepared by addition of 3-methylene-2-norbornanone (Aldrich) to the Grignard reagent or aryllithium reagent prepared from the corresponding bromo- or …
Number of citations: 11 pubs.acs.org
HC Brown, CG Rao - The Journal of Organic Chemistry, 1979 - ACS Publications
… Addition of 5-coumaranyllithium, phenyllithium, p-(trifluoromethyl)phenyllithium, and 3,5bis(trifluoromethyl)phenylmagnesium bromideto 3methylene-2-norbornanone gave the tertiary …
Number of citations: 6 pubs.acs.org
S Venkatraman - 1993 - elibrary.ru
Extensive studies have been done previously in this laboratory on indoles and related heterocyles. Isatogens (oxidized indoles) react with a variety of acetylenic and nitrilic …
Number of citations: 0 elibrary.ru
D Ravelli, M Zema, M Mella, M Fagnoni… - Organic & Biomolecular …, 2010 - pubs.rsc.org
… conjugate addition ensues and gives the corresponding β-functionalized aryl alkyl ketones in moderate to good yields (stereoselectively in the case of 3-methylene-2-norbornanone). …
Number of citations: 75 pubs.rsc.org
H Fiander, H Schneider - Biochemical and biophysical research …, 1999 - Elsevier
… The effect of 3-methylene-2-norbornanone on the IC50 of the … 3-methylene-2-norbornanone for forty-eight hours. The IC50 in the absence and presence of 3-methylene-2-norbornanone …
Number of citations: 45 www.sciencedirect.com
GA Olah, VP Reddy, G Rasul… - The Journal of Organic …, 1992 - ACS Publications
… 3-Methylene-2-norbornanone, methylmagnesium bromide, and phenylmagnesium bromide … to room temperature, and a solution of 3-methylene-2-norbornanone (3 g, 0.0245 mol) and …
Number of citations: 0 pubs.acs.org
DW Emerson, RR Emerson, SC Joshi… - The Journal of …, 1979 - ACS Publications
… The ,ß-unsaturated ketones 2-cyclohexenoneand 3methylene-2-norbornanone were … Hydrogenation of 3-Methylene-2-norbornanone by Diimide Generated from Glucose-Treated I. To …
Number of citations: 71 pubs.acs.org
C Petrier, C Dupuy, JL Luche - Tetrahedron letters, 1986 - Elsevier
… In an exploratory experiment, isopropyl iodide and 3-methylene-2-norbornanone were … Experiments were conducted with a cisoid enone (3-methylene-2-norbornanone), a transoid …
Number of citations: 151 www.sciencedirect.com
S Bloom, C Liu, DK Kölmel, JX Qiao, Y Zhang… - Nature …, 2018 - nature.com
… -containing compound, 3-methylene-2-norbornanone, an established radicalphile under … to our optimized reaction conditions (with 3-methylene-2-norbornanone as the electrophile) …
Number of citations: 276 www.nature.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.